N-Phenethylbenzenesulfonamide
Overview
Description
N-Phenethylbenzenesulfonamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a benzenesulfonamide moiety, which is a common feature in many pharmacologically active molecules.
Synthesis Analysis
The synthesis of N-phenethylbenzenesulfonamide derivatives often involves the reaction of aminobenzenesulfonamides with various alkylating agents. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to yield the final products . Another approach includes the iridium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the potential for recognizing different types of amino groups in complex molecules .
Molecular Structure Analysis
The molecular structure of N-phenethylbenzenesulfonamide derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy. Density functional theory (DFT) calculations have been employed to optimize geometric parameters and to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The electronic properties, such as ionization potential, electron affinity, and electrophilicity index, have also been calculated to predict the stability and reactivity of these molecules .
Chemical Reactions Analysis
N-Phenethylbenzenesulfonamide derivatives can undergo various chemical reactions, including rearrangement and cleavage reactions. For example, N-substituted benzenesulfonamide derivatives with an electron-attracting group in the para-position can undergo rearrangement reactions with alkali to form different products . Additionally, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been reported, with the reduction leading to the cleavage of the S-N bond in good yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenethylbenzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect their solubility, reactivity, and biological activity. For instance, the poor water solubility of certain derivatives necessitates the use of specific formulations for their delivery as potential anti-cancer agents . The electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, provide insights into the intramolecular charge transfer and substitution effects within the molecules .
Scientific Research Applications
1. Synthesis and Spectroscopic Investigation
N-Phenethylbenzenesulfonamide derivatives have been synthesized and characterized using various spectroscopic techniques. A study by Mahmood, Akram, & Lima (2016) utilized NMR, FT–IR spectroscopies, and elemental analysis for characterization. These derivatives show significant intramolecular charge transfer, indicating potential in various applications such as materials science.
2. DFT Studies for Molecular Properties
Density Functional Theory (DFT) has been employed to investigate the electronic properties of N-Phenethylbenzenesulfonamide derivatives. Research by Kavipriya et al. (2020) revealed insights into the molecular orbital energies and non-linear optical properties, which could be vital for developing new materials or pharmaceuticals.
3. Gas-Liquid Chromatographic Properties
The gas-liquid chromatographic properties of N-Phenethylbenzenesulfonamide derivatives have been explored. A study conducted by Vandenheuvel & Gruber (1975) indicates these derivatives' suitability for chromatographic studies, suggesting their use in analytical chemistry.
4. Computational Study of Newly Synthesized Molecules
The computational study of newly synthesized N-Phenethylbenzenesulfonamide molecules can provide insights into their structural and electronic properties. Murthy et al. (2018) conducted such a study, contributing to the understanding of these molecules in drug design and materials science.
5. Electrophilic Cyanation in Organic Synthesis
N-Phenethylbenzenesulfonamide derivatives have been used in electrophilic cyanation reactions. The work by Anbarasan, Neumann, & Beller (2011) demonstrates the use of these derivatives in synthesizing benzonitriles, indicating their importance in organic synthesis and pharmaceutical development.
6. Structural Studies and Potential Applications
Structural studies of N-Phenethylbenzenesulfonamide derivatives, as conducted by Nikonov et al. (2019), provide valuable information for their potential applications in drug development and materials science.
7. Kinetics and Mechanisms in Water Treatment
Understanding the kinetics and mechanisms of derivatives like N,N-Dimethylsulfamide, a related compound, in water treatment processes is crucial. The research by von Gunten et al. (2010) sheds light on the formation of byproducts during water treatment, informing environmental safety protocols.
properties
IUPAC Name |
N-(2-phenylethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBWJERTCCTIMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291775 | |
Record name | N-Phenethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenethylbenzenesulfonamide | |
CAS RN |
77198-99-3 | |
Record name | NSC77939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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